![molecular formula C22H26N4O3S B2943777 N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1203183-05-4](/img/structure/B2943777.png)

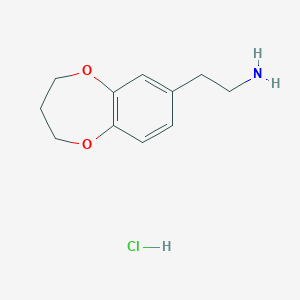

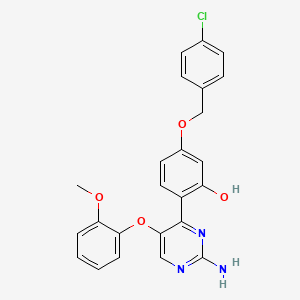

N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide, also known as EBP, is a chemical compound that has been widely studied for its potential therapeutic uses. This compound belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

This compound and its derivatives are primarily explored for their potential in synthesizing novel heterocyclic compounds with significant biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from related structures, showing inhibitory activity as cyclooxygenase inhibitors along with analgesic and anti-inflammatory properties. These compounds have been assessed for their potential in medical applications due to their high COX-2 selectivity and comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-Proliferative Activities

Research has also focused on the synthesis of hybrid molecules containing this compound's structural motifs, showing antimicrobial and anti-proliferative activities. For example, microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, revealing good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013). Another study synthesized N-Mannich bases of oxadiazole derivatives, showing broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, in addition to exhibiting optimal anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Molecular Docking and Interaction Studies

Moreover, the compound's structure has been involved in molecular interaction studies, particularly as antagonists for receptors like the CB1 cannabinoid receptor. Such research provides insights into the structural requirements for receptor binding and activity, aiding the design of more effective therapeutic agents (Shim et al., 2002).

Synthesis of Polyamides and Polymer Studies

This compound's framework has also been useful in the synthesis of polyamides, incorporating bioactive moieties like theophylline and thymine, indicating its potential in creating polymers with specific biological activities. These polyamides exhibit solubility in various solvents, including water, suggesting applications in biomedical fields (Hattori & Kinoshita, 1979).

Development of Antimicrobial Agents

Significantly, a vast majority of synthesized compounds, including those based on the piperazine scaffold, have been evaluated for their antimicrobial potential. This includes novel pyrazole carboxamide derivatives showing antimicrobial activity, which emphasizes the compound's versatility in drug development targeting resistant bacterial and fungal strains (Lv et al., 2013).

Propiedades

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-4-15-7-5-10-18-19(15)24-22(30-18)26-13-11-25(12-14-26)21(27)23-16-8-6-9-17(28-2)20(16)29-3/h5-10H,4,11-14H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHPKAQZXRWESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopentyl-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2943694.png)

![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)

![5-[(2-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)